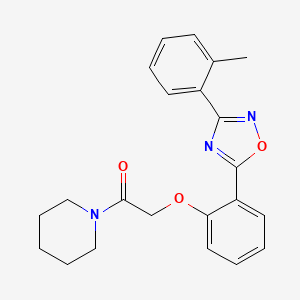
1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone, also known as PPOP, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
The mechanism of action of 1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone is not fully understood, but it is believed to interact with cellular membranes and proteins. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cholesterol biosynthesis, and inhibition of angiogenesis, the process by which new blood vessels are formed. This compound has also been shown to have potential as a fluorescent probe for the detection of amyloid fibrils, which are associated with various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone in lab experiments is its high sensitivity and specificity as a fluorescent probe. Additionally, this compound has been shown to have low toxicity in vitro, making it a potential candidate for further development as a therapeutic agent. However, the limitations of using this compound in lab experiments include the need for specialized equipment and expertise in handling and analyzing fluorescent probes.
Orientations Futures
There are several potential future directions for the use of 1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone in scientific research. One area of focus is the development of this compound as a potential anticancer agent, with further studies needed to investigate its mechanism of action and potential for clinical use. Additionally, this compound may have potential as a photosensitizer for photodynamic therapy, with further studies needed to optimize its properties for this application. Finally, this compound may have potential as a fluorescent probe for the detection of amyloid fibrils in vivo, with further studies needed to investigate its specificity and sensitivity in animal models.
Méthodes De Synthèse
The synthesis of 1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone involves a multi-step process that includes the reaction of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with piperidine and 2-chloroethanol. The resulting product is then reacted with 2-(3-bromo-phenoxy)phenol to yield this compound. This method of synthesis has been optimized to produce high yields of this compound with minimal impurities.
Applications De Recherche Scientifique
1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone has been used in various scientific research applications, including as a fluorescent probe for the detection of amyloid fibrils and as a potential anticancer agent. In addition, this compound has been shown to have potential as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases.
Propriétés
IUPAC Name |
2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-9-3-4-10-17(16)21-23-22(28-24-21)18-11-5-6-12-19(18)27-15-20(26)25-13-7-2-8-14-25/h3-6,9-12H,2,7-8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFQBFRRDFYVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

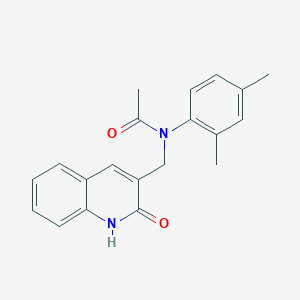
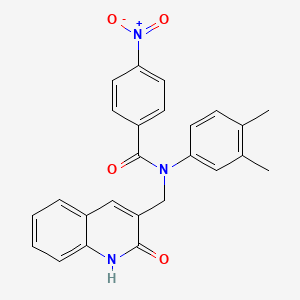
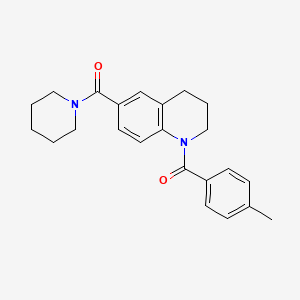
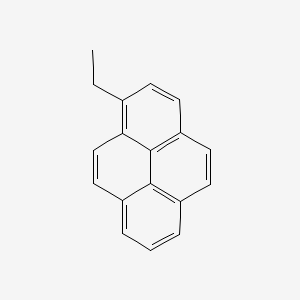

![4-((1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7698322.png)
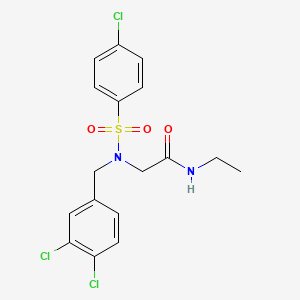

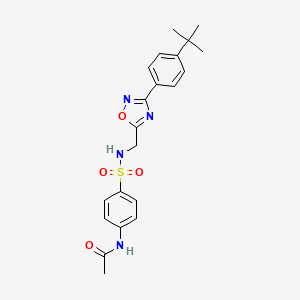

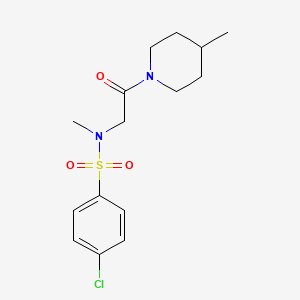
![(Z)-N1-((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)-N2-phenyloxalamide](/img/structure/B7698342.png)
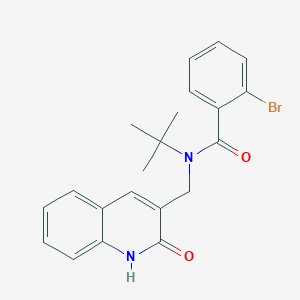
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7698359.png)